2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide
Description
2-[3-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide is a structurally complex indole-derived acetamide featuring a benzodioxolylmethyl carbamoyl moiety. This compound integrates a 1H-indole core substituted at the 3-position with a carbonyl group linked to a carbamoyl bridge, which is further functionalized with a 2H-1,3-benzodioxole ring.
Indole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors. The benzodioxole group in this compound may confer unique electronic and steric properties, impacting binding affinity and selectivity compared to simpler indole analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-3-26(4-2)22(28)14-27-13-18(17-7-5-6-8-19(17)27)23(29)24(30)25-12-16-9-10-20-21(11-16)32-15-31-20/h5-11,13H,3-4,12,14-15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMODYTVCHJOMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Synthetic routes for indole derivatives commonly employ coupling agents like HATU () or EDC/HOBt (), with yields ranging from 75% to 79% for carbamoyl-linked analogs .
Physicochemical and Spectroscopic Properties
Table 2: Spectral Data Comparison
| Compound Name | ¹H-NMR (δ, ppm) | ESI-MS ([M+H]⁺) | Key Spectral Features |
|---|---|---|---|
| Target Compound | Not reported in evidence | Not reported | Expected indole NH (~10–12 ppm) |
| 2-(1H-Indol-1-yl)-N-carbamimidoylacetamide (Compound 5) | 7.65–7.62 (d, J = 7.5 Hz, 1H), 4.79 (s, 2H) | 216.9 | Downfield shifts for indole and acetamide |
| 3-(1H-Indol-3-yl)isoxazole-5-carboxylic acid | Not reported | Not reported | Carboxylic acid proton (~12–14 ppm) |
Key Observations :
- Indole protons typically resonate between δ 7.0–7.7 ppm, as seen in Compound 5 . The target compound’s benzodioxole methylene group would likely appear near δ 4.8–5.0 ppm, similar to benzodioxole-containing analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
